
3,3-diphenyl-2-Piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-diphenyl-2-Piperidinone is a chemical compound belonging to the piperidinone family It features a piperidine ring substituted with two phenyl groups at the 3-position and a ketone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-2-Piperidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl cyanide with phenylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the piperidinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-diphenyl-2-Piperidinone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted piperidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-diphenyl-2-Piperidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding biological processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-diphenyl-2-Piperidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Piperidine: A simpler analog with a similar ring structure but without the phenyl substitutions.
Piperidin-2-one: Similar to 3,3-diphenyl-2-Piperidinone but lacks the phenyl groups.
3-Phenylpiperidin-2-one: Contains only one phenyl group, making it less sterically hindered compared to this compound.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and biological activity. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry where steric and electronic effects play crucial roles in drug design.
Propiedades
Número CAS |
24056-59-5 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3,3-diphenylpiperidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-16-17(12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
Clave InChI |
SMBVZADXTNEBQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)NC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
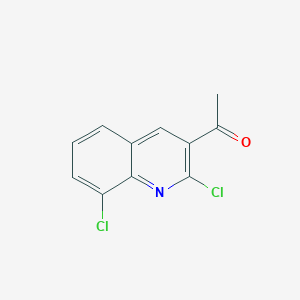

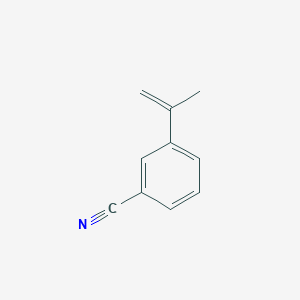

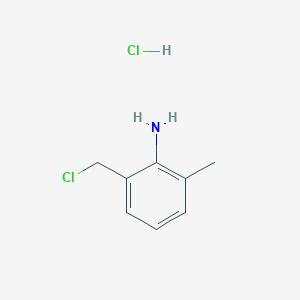
![4-{[(Methylsulfanyl)methyl]sulfanyl}-2-nitroaniline](/img/structure/B8584877.png)


![[3-(1H-Benzoimidazol-2-yl)-propyl]-benzyl-amine](/img/structure/B8584887.png)
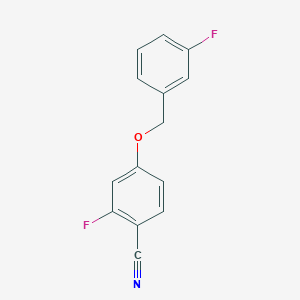

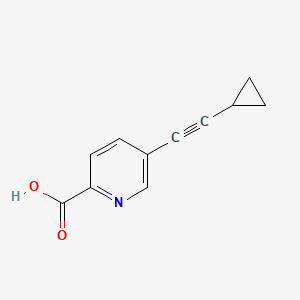

![Tert-butyl 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8584941.png)
